6-Methylcinnoline-4-carboxylic acid
Description
Contextualization of Cinnoline (B1195905) Heterocycles in Contemporary Chemical Research
Cinnoline (1,2-benzodiazine) and its analogues are recognized for their significant pharmacological and chemical properties. pnrjournal.com These compounds are isosteric to other important heterocycles like quinoline (B57606) and isoquinoline. pnrjournal.com The unique arrangement of the two nitrogen atoms within the six-membered ring imparts distinct electronic and steric characteristics, influencing their reactivity and biological activity. pnrjournal.com
The broad spectrum of biological activities associated with cinnoline derivatives has made them a focal point in medicinal chemistry. Research has demonstrated their potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents. pnrjournal.comresearchgate.net This has spurred extensive investigation into the synthesis and functionalization of the cinnoline core to explore new therapeutic possibilities. researchgate.netdntb.gov.ua Beyond their medicinal applications, cinnoline-containing compounds have also found utility as agrochemicals and in the development of materials with specific physical properties, such as luminescence. researchgate.net The ongoing exploration of cinnoline heterocycles underscores their importance as privileged structures in the design of new functional molecules. umn.edu
Significance of Cinnoline-4-carboxylic Acid Derivatives as Molecular Scaffolds in Synthetic Chemistry
Within the broader family of cinnolines, derivatives bearing a carboxylic acid group at the 4-position are of particular synthetic importance. The carboxylic acid functional group is a versatile handle that allows for a wide range of chemical transformations. This enables the straightforward modification of the cinnoline scaffold, facilitating the synthesis of more complex molecules such as esters and amides. researchgate.net
The strategic placement of the carboxylic acid at the C-4 position influences the electronic properties of the entire ring system, which can be leveraged in various synthetic strategies. The ability to readily convert the carboxylic acid into other functional groups makes cinnoline-4-carboxylic acid derivatives valuable starting materials for the construction of compound libraries for high-throughput screening and drug discovery programs. This synthetic accessibility and potential for diversification are key reasons for the continued interest in these molecular scaffolds.
Structural Elucidation Principles and Nomenclatural Aspects of 6-Methylcinnoline-4-carboxylic Acid
The name "this compound" precisely describes its molecular structure according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is "cinnoline," a bicyclic heterocycle. The numbering of the cinnoline ring system dictates the positions of the substituents. A "methyl" group (-CH₃) is attached to the 6th position of the benzene (B151609) ring component. The "carboxylic acid" group (-COOH) is located at the 4th position of the pyridazine (B1198779) ring. pressbooks.pubdocbrown.info
The elucidation of such structures typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed information about the connectivity of atoms and the functional groups present.
Table 1: Chemical and Structural Information for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Canonical SMILES | CC1=CC2=C(C=C1)N=NC(=C2)C(=O)O |
| InChI Key | Awaited |
| CAS Number | Awaited |
Historical Development and Evolution of Cinnoline Chemistry Relevant to this compound Synthesis
The history of cinnoline chemistry dates back to 1883 with its first synthesis by Victor von Richter. pnrjournal.com The original method, now known as the Richter cinnoline synthesis, involved the cyclization of an ortho-alkynyl-substituted diazonium salt. wikipedia.org This foundational discovery opened the door to the exploration of this new class of heterocycles.
Over the decades, numerous synthetic methods have been developed to access the cinnoline core and its derivatives. dntb.gov.ua These include cyclization reactions starting from various precursors such as arylhydrazones and arylhydrazines. researchgate.net The evolution of synthetic strategies has been driven by the need for more efficient, versatile, and regioselective methods to introduce a wide array of substituents onto the cinnoline framework. The development of modern synthetic techniques, including metal-catalyzed cross-coupling reactions, has further expanded the toolbox for creating complex cinnoline derivatives. dntb.gov.ua The synthesis of a specific molecule like this compound would build upon this rich history, likely employing a multi-step sequence that leverages both classical and contemporary synthetic transformations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-methylcinnoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-2-3-9-7(4-6)8(10(13)14)5-11-12-9/h2-5H,1H3,(H,13,14) |
InChI Key |
FAUYGSLMSRCOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NC=C2C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methylcinnoline 4 Carboxylic Acid and Its Analogs
Strategic Retrosynthetic Analysis of the Cinnoline-4-carboxylic Acid Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the cinnoline-4-carboxylic acid core, a primary disconnection can be made at the N-N bond and the C3-C4 bond of the pyridazine (B1198779) ring. This leads to simpler, more readily available starting materials.
A common retrosynthetic approach involves dissecting the molecule back to an ortho-substituted aniline (B41778) derivative. For instance, the cinnoline (B1195905) ring can be conceptually derived from the cyclization of a diazotized ortho-aminophenyl precursor containing a suitable side chain that can form the C3 and C4 positions of the cinnoline ring. The Richter synthesis, a classical method, involves the diazotization of o-aminophenylpropionic acid followed by cyclization. researchgate.net
Another key disconnection strategy involves breaking the C4-C4a and N2-C3 bonds, suggesting a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. This approach is versatile and allows for the introduction of various substituents on both the benzene (B151609) and pyridazine rings of the cinnoline system.
Established Synthetic Routes to Cinnoline-4-carboxylic Acid Derivatives
Several named reactions and general strategies have been developed for the synthesis of cinnoline-4-carboxylic acids and their analogs. These methods often involve the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors.
Pfitzinger Reaction Modalities for Cinnoline Carboxylic Acid Formation
While the Pfitzinger reaction is primarily known for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, its principles can be adapted for the synthesis of related heterocyclic systems. wikipedia.orgnih.gov The reaction involves the condensation of isatin (or a derivative) with a carbonyl compound in the presence of a base. wikipedia.org The initial step is the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
Although direct application to cinnoline synthesis is less common, modifications and analogous reactions starting with different precursors that can generate a similar reactive intermediate are conceivable. The key is the generation of an ortho-aminoaryl keto-acid or a related species that can undergo cyclization.
Doebner Reaction and its Variants for Quinoline-4-carboxylic Acid Analogs
The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a cornerstone for the synthesis of quinoline-4-carboxylic acids. nih.govsci-hub.se This reaction is particularly useful because it allows for a wide variety of substituents on the aniline and aldehyde components. nih.gov The reaction mechanism is thought to involve the formation of an imine from the aniline and aldehyde, followed by reaction with the enolate of pyruvic acid, cyclization, and oxidation to the final quinoline (B57606) product. tandfonline.com
Recent advancements have focused on improving the efficiency and substrate scope of the Doebner reaction, especially for anilines with electron-withdrawing groups which typically give low yields. nih.govnih.gov The use of catalysts like BF3·THF has been shown to improve yields. nih.gov The order of addition of reactants can also be critical in determining the product outcome. sci-hub.se While this reaction directly produces quinolines, the strategic choice of nitrogen-containing starting materials could potentially be adapted for the synthesis of cinnoline analogs.
Cyclization and Annulation Strategies for the Cinnoline Ring System
A variety of cyclization and annulation strategies are employed for the direct construction of the cinnoline ring. These methods often rely on transition-metal catalysis or intramolecular redox reactions.
From Arylhydrazones and Arylhydrazines: This is a versatile approach for synthesizing a wide range of substituted cinnolines. researchgate.net
Transition-Metal-Catalyzed Annulation: Rhodium(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes provides an efficient route to cinnolines and cinnolinium salts. acs.orgresearchgate.net Copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is another effective method. nih.gov
Intramolecular Redox Cyclization: A transition-metal-free method has been developed involving the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. This reaction proceeds through a 2-nitrosobenzaldehyde intermediate. nih.gov
Table 1: Comparison of Cyclization Strategies for Cinnoline Synthesis
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Rh(III)-Catalyzed Annulation | Boc-arylhydrazines, Alkynes | Broad substrate scope, high stereoselectivity. | acs.orgresearchgate.net |
| Cu-Catalyzed Cyclization | N-methyl-N-phenylhydrazones | Aerobic conditions, dehydrogenative. | nih.gov |
| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine | Transition-metal-free, involves nitroso intermediate. | nih.gov |
| Richter Synthesis | o-Aminophenylpropionic acid | Classical method, involves diazotization. | researchgate.net |
Specific Methodologies for Introducing the 6-Methyl Moiety and 4-Carboxylic Acid Functionality in Cinnoline Synthesis
The synthesis of the specifically substituted 6-Methylcinnoline-4-carboxylic acid requires careful consideration of the starting materials and the order of synthetic steps to ensure the correct placement of the methyl and carboxylic acid groups.
Regioselective Functionalization Approaches
Achieving the desired 6-methyl substitution pattern often starts with a correspondingly substituted aniline or phenylhydrazine (B124118) derivative. For example, starting with 4-methylaniline in a Doebner-type synthesis (for the quinoline analog) would lead to a 6-methylquinoline-4-carboxylic acid. sci-hub.se A similar strategy can be envisioned for cinnoline synthesis, where a 4-methylphenylhydrazine (B1211910) derivative would be a key starting material.
The introduction of the 4-carboxylic acid group is often an integral part of the ring-forming reaction itself, as seen in the Pfitzinger and Doebner reactions which utilize isatin and pyruvic acid, respectively, to directly install the carboxylic acid functionality at the 4-position. wikipedia.orgnih.gov
Alternatively, late-stage functionalization of a pre-formed 6-methylcinnoline (B1503175) core could be employed. However, direct C-H functionalization to introduce a carboxylic acid group at the 4-position can be challenging and may require directing groups to achieve the desired regioselectivity. nih.gov
Table 2: Starting Materials for Substituted Cinnoline and Quinoline Synthesis
| Target Moiety | Reaction Type | Key Starting Material | Resulting Core Structure | Reference |
|---|---|---|---|---|
| 6-Methyl | Doebner (analog) | 4-Methylaniline | 6-Methylquinoline | sci-hub.se |
| 4-Carboxylic Acid | Pfitzinger | Isatin | Quinoline-4-carboxylic acid | wikipedia.org |
| 4-Carboxylic Acid | Doebner | Pyruvic Acid | Quinoline-4-carboxylic acid | nih.gov |
Stereochemical Control in Synthesis
The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry. In the context of this compound, where a chiral center could be introduced, achieving stereochemical control is paramount for investigating the distinct biological activities of each enantiomer. While the literature does not provide specific examples of the asymmetric synthesis of this compound itself, strategies employed for structurally related heterocyclic compounds, such as quinolines and dihydropyridines, offer valuable insights into potential methodologies.
One promising approach involves the use of chiral auxiliaries. For instance, in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, the t-butyl ester of L-valine has been successfully used as a chiral auxiliary to direct stereoselective Michael addition, achieving high enantiomeric excess. mdpi.com This principle could potentially be adapted to a synthetic route for this compound, where a chiral auxiliary is temporarily incorporated to guide the formation of a specific stereocenter, followed by its removal to yield the desired enantiomerically enriched product.
Another avenue for achieving stereocontrol is through asymmetric catalysis. This can involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts. For example, proline-catalyzed aldol (B89426) reactions have been instrumental in the asymmetric synthesis of various carbonyl compounds by controlling the formation of new stereogenic centers. capes.gov.br The development of a suitable chiral catalyst for the synthesis of cinnoline precursors could enable the enantioselective construction of the this compound scaffold.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in order to reduce environmental impact. For the synthesis of this compound, several sustainable approaches are being explored, drawing inspiration from methodologies developed for related heterocyclic systems.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolinone and cinnoline derivatives. rsc.orgnih.gov For instance, the synthesis of polyfunctionally substituted cinnolines has been achieved through a microwave-assisted reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins. nih.gov This suggests that the cyclization and condensation steps involved in forming the cinnoline ring of this compound could be significantly enhanced by microwave irradiation. nih.gov The key advantages of this method include a significant reduction in reaction time and the potential for cleaner reaction profiles with fewer byproducts. nih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Several hours | Minutes | nih.gov |
| Energy Consumption | High | Low | nih.gov |
| Yields | Often moderate | Often improved | nih.gov |
An interactive data table comparing conventional and microwave-assisted synthesis would be beneficial here, but is not supported in this format. The table above summarizes the key comparative points.
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it minimizes environmental pollution and reduces health and safety risks. Solvent-free, or solid-state, reactions are an attractive alternative. While specific solvent-free methods for this compound are not detailed in the literature, the successful solvent-free synthesis of related compounds, such as N-phenylsuccinimide and cinnamic acid derivatives under microwave irradiation, provides a strong precedent. nih.govresearchgate.net These reactions often proceed by mixing the neat reactants, sometimes with a solid support or catalyst, and applying energy, typically through microwave irradiation. researchgate.net This approach not only aligns with green chemistry principles but can also simplify product isolation and purification.
Catalytic Strategies for Enhanced Reaction Efficiency
The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For the synthesis of quinoline-4-carboxylic acids, which are structurally analogous to the target compound, various catalytic systems have been developed. These include the use of iron catalysts for C-N coupling reactions in aqueous media and various acid catalysts in Doebner-type reactions. rsc.orgnih.gov The development of efficient catalysts for the key bond-forming steps in the synthesis of this compound could lead to more sustainable and economically viable production methods.
Advanced Purification and Isolation Techniques for Carboxylic Acid Derivatives
The purification and isolation of the final product are critical steps in any synthetic sequence. For carboxylic acid derivatives like this compound, a range of advanced techniques can be employed to achieve high purity.
A common initial purification step for aromatic carboxylic acids involves acid-base extraction. The acidic nature of the carboxylic group allows for its selective extraction into a basic aqueous solution, leaving neutral and basic impurities in the organic phase. The carboxylic acid can then be precipitated by acidifying the aqueous layer and collected by filtration. researchgate.net
For more challenging separations, particularly for the isolation of specific stereoisomers, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separations of chiral carboxylic acids. researchgate.net The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers. researchgate.net Alternatively, derivatization of the carboxylic acid with a chiral resolving agent to form diastereomers can facilitate separation on a standard, non-chiral stationary phase. nih.gov
Other advanced purification methods include:
Recrystallization: This classic technique can be highly effective for purifying solid carboxylic acids, provided a suitable solvent system is identified. lookchem.com
Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be used to purify carboxylic acids from non-ionic impurities. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase, reducing the consumption of organic solvents. It is also well-suited for chiral separations.
The choice of purification method will depend on the specific impurities present and the desired level of purity. A combination of these techniques may be necessary to obtain highly pure this compound.
Chemical Transformations and Derivatization of 6 Methylcinnoline 4 Carboxylic Acid
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group at the C4 position of 6-methylcinnoline-4-carboxylic acid is a prime site for modification, with esterification being a fundamental transformation. This reaction not only serves as a method for protecting the carboxylic acid but also allows for the modulation of the compound's physicochemical properties, such as lipophilicity and solubility. Several established methods can be employed for the esterification of this heteroaromatic carboxylic acid.
One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The equilibrium nature of this reaction often necessitates the use of a large excess of the alcohol or the removal of water to drive the reaction towards the ester product. organic-chemistry.org
For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). orgsyn.org The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea as a byproduct. The mild reaction conditions, often at room temperature, make this method suitable for a wide range of alcohols, including sterically hindered ones. organic-chemistry.org
Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
| Esterification Method | Reagents | General Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating in excess alcohol | Inexpensive reagents | Requires harsh acidic conditions, reversible |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature, inert solvent | Mild conditions, high yields | DCC byproduct can be difficult to remove |
| Via Acyl Chloride | SOCl₂ or (COCl)₂, then Alcohol, Base | Two steps, often mild conditions for the second step | High reactivity of acyl chloride | Requires handling of corrosive reagents |
Amidation and Peptide Coupling Reactions Involving the Carboxylic Acid
The conversion of the carboxylic acid group of this compound to an amide is a crucial transformation for introducing nitrogen-containing functionalities and for constructing more complex molecules, including peptide-like structures. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid.
A widely used method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in the case of chiral amines. researchgate.net The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the corresponding amide. libretexts.org
For more specialized applications, such as the coupling of this compound to amino acids or peptides, a variety of peptide coupling reagents are available. These include phosphonium (B103445) salts like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents offer high coupling efficiency and are suitable for solid-phase peptide synthesis.
The general procedure for these coupling reactions involves dissolving the carboxylic acid, the amine component, and the coupling reagent in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acidic byproducts.
| Coupling Reagent Class | Examples | Common Additives | Key Features |
| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High reactivity, good for hindered couplings |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | - | Fast reaction rates, low racemization |
Modifications at the Cinnoline (B1195905) Nitrogen Atoms (N1, N2)
The two nitrogen atoms in the cinnoline ring of this compound are potential sites for chemical modification, primarily through N-alkylation and N-oxidation. These transformations can significantly alter the electronic properties and biological activity of the molecule.
N-Alkylation of the cinnoline ring typically occurs at the N1 position, which is generally more nucleophilic and sterically accessible. organic-chemistry.org This can be achieved by treating the cinnoline derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate, in a suitable solvent. The reaction may proceed more readily with the ester form of the starting material to avoid complications with the acidic carboxylic acid proton. The formation of quaternary cinnolinium salts can influence the molecule's solubility and reactivity.
N-Oxidation of the cinnoline nitrogen atoms can be accomplished using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the N-oxidation of heterocyclic compounds. researchgate.net The reaction typically yields a mixture of N1- and N2-oxides, with the ratio depending on the electronic and steric environment of the nitrogen atoms. N-oxidation can modulate the electron density of the cinnoline ring system, making it more susceptible to certain nucleophilic or electrophilic substitution reactions. Furthermore, the N-oxide functionality can act as a directing group in subsequent transformations.
| Modification | Typical Reagents | Expected Product(s) | Potential Effects |
| N-Alkylation | Alkyl halides (e.g., CH₃I), Alkyl sulfates | N1-alkylated cinnolinium salt | Increased polarity, altered reactivity |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | N1-oxide, N2-oxide, or a mixture | Altered electronic properties, directing group for substitutions |
Introduction of Additional Substituents on the Cinnoline Ring System
Halogenation of the cinnoline ring can be achieved using standard halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. Chlorination can be accomplished with reagents like N-chlorosuccinimide (NCS). The position of halogenation will be influenced by the reaction conditions and the directing effects of the substituents.
Nitration of the cinnoline ring system can be performed using a mixture of nitric acid and sulfuric acid. rsc.org Due to the deactivating nature of the cinnoline nucleus, harsh conditions may be required. The nitro group typically directs to the positions meta to the deactivating groups. The precise location of nitration on the 6-methylcinnoline (B1503175) ring will depend on the interplay of the directing effects of the methyl group and the heterocyclic ring. rsc.org
| Reaction | Typical Reagents | Expected Substitution Pattern | Notes |
| Halogenation | NBS (for bromination), NCS (for chlorination) | Substitution on the benzene (B151609) ring, influenced by the methyl and cinnoline moieties. | Reaction conditions can be tuned to favor different isomers. |
| Nitration | HNO₃, H₂SO₄ | Substitution on the benzene ring, likely at positions influenced by both activating and deactivating groups. | Can require forcing conditions due to the electron-deficient nature of the ring system. |
Exploitation of the Carboxylic Acid for Further C-C Bond Formations via Decarboxylation
The carboxylic acid group at the C4 position of this compound can be strategically removed through decarboxylation to generate a C-H bond or, more synthetically useful, to participate in carbon-carbon bond-forming reactions. Decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis, allowing for the formation of new C-C bonds at the position of the former carboxyl group. nih.gov
These reactions are typically catalyzed by transition metals, most commonly palladium. rsc.org The general process involves the oxidative addition of an aryl or vinyl halide to a low-valent palladium catalyst, followed by a decarboxylative transmetalation step with the heteroaromatic carboxylate, and finally, reductive elimination to afford the cross-coupled product and regenerate the catalyst. rsc.org This methodology allows for the introduction of a variety of aryl and vinyl substituents at the C4 position of the 6-methylcinnoline core.
For these reactions to be successful, the substrate often needs to be activated, and the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, used in conjunction with phosphine (B1218219) ligands such as XPhos or SPhos. The base, often a carbonate or a phosphate, plays a key role in the decarboxylation step.
A related transformation is the decarboxylative Heck-type reaction, which allows for the coupling of the decarboxylated cinnoline with alkenes. nih.gov This provides a route to 4-vinyl-6-methylcinnoline derivatives, which can serve as versatile intermediates for further functionalization.
| Decarboxylative Coupling | Coupling Partner | Typical Catalyst System | Product Type |
| Suzuki-Miyaura Type | Aryl/Vinyl Halides | Pd(0) or Pd(II) catalyst, phosphine ligand, base | 4-Aryl/Vinyl-6-methylcinnolines |
| Heck Type | Alkenes | Pd catalyst, base | 4-Vinyl-6-methylcinnolines |
This exploration of the chemical transformations of this compound highlights the synthetic versatility of this heterocyclic scaffold. The ability to modify the carboxylic acid group, the nitrogen atoms, and the aromatic ring, as well as to utilize the carboxyl group in decarboxylative couplings, provides a rich platform for the design and synthesis of novel cinnoline derivatives.
Mechanistic Investigations of Reactions Involving 6 Methylcinnoline 4 Carboxylic Acid and Its Precursors
Reaction Mechanism Elucidation for Key Synthetic Pathways (e.g., Pfitzinger, Doebner Analogs)
While the Pfitzinger and Doebner reactions are classic methods for synthesizing quinoline-4-carboxylic acids, the formation of the isomeric cinnoline (B1195905) ring system requires different precursors and analogous, yet distinct, mechanistic pathways. iipseries.orgwikipedia.orgnih.govimist.ma The synthesis of cinnolines often proceeds from ortho-substituted aniline (B41778) derivatives via diazotization and subsequent cyclization.
Pfitzinger Reaction Analogs for Cinnoline Synthesis: The traditional Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net The mechanism begins with the hydrolysis of isatin's amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net
A direct Pfitzinger-type synthesis for cinnolines is not standard. However, analogous cyclizations like the Borsche-Drechsel cyclization provide a route to the cinnoline core. This pathway typically involves the acid-catalyzed cyclization of arylhydrazones of α-keto acids or esters. For 6-Methylcinnoline-4-carboxylic acid, a plausible precursor would be the arylhydrazone derived from 4-methyl-2-aminobenzaldehyde and a glyoxylic acid derivative. The mechanism would involve the formation of the hydrazone followed by an intramolecular electrophilic attack of the benzene (B151609) ring onto the hydrazone nitrogen, leading to cyclization and subsequent aromatization to form the stable cinnoline ring.
Doebner Reaction Analogs for Cinnoline Synthesis: The Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.gov Mechanistic studies suggest the initial formation of an imine from the aniline and aldehyde. nih.gov This imine then undergoes a condensation reaction with the enolate of pyruvic acid. The resulting adduct cyclizes and dehydrates to form a dihydroquinoline intermediate, which is then oxidized to the final quinoline (B57606) product. nih.gov Some research proposes a more complex fragmentation-recombination mechanism. wikipedia.org
For cinnoline synthesis, the Richter Cinnoline Synthesis offers a conceptual parallel. It begins with the diazotization of an ortho-alkynyl aniline. The resulting diazonium salt then undergoes an intramolecular cyclization where the terminal alkyne carbon attacks the diazonium nitrogen, followed by rearomatization to yield the cinnoline ring. wikipedia.orgresearchgate.net To produce this compound, a precursor like 2-amino-5-methylphenylpropiolic acid would be required. Diazotization would form the diazonium salt, which then cyclizes to create the N-N bond and the heterocyclic ring of the cinnoline system.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
Catalysts and specific reagents are pivotal in directing the course of cinnoline and quinoline syntheses, enhancing reaction rates, and improving yields.
In Doebner-type reactions for quinolines, both Lewis and Brønsted acids are effective catalysts. wikipedia.org Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and tin tetrachloride (SnCl₄) activate the carbonyl group, facilitating the initial imine formation and subsequent cyclization steps. nih.govwikipedia.org Brønsted acids such as hydrochloric acid and p-toluenesulfonic acid are also commonly used. wikipedia.orgukzn.ac.za Recent advancements have employed solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10, which offer environmental benefits like solvent-free conditions and catalyst recyclability, leading to good to excellent yields (42-89%). ukzn.ac.zaclockss.org The catalyst loading can be critical; for instance, reducing the amount of Ag(I)-Mont-K10 from 0.5 g to 0.43 g resulted in a decreased yield. clockss.org
For palladium-catalyzed heteroannulation reactions, which can form related heterocyclic structures, the choice of ligand is crucial for controlling selectivity. nih.govnih.gov Additives like silver carbonate (Ag₂CO₃) can also play a key role, for example, by abstracting a halide from the initial palladium-aryl intermediate to facilitate the catalytic cycle. nih.gov
In syntheses analogous to the Richter pathway for cinnolines, the key reagents are those involved in diazotization, namely sodium nitrite (B80452) and a strong acid (e.g., HCl), which generate the reactive diazonium salt intermediate from a primary aromatic amine. researchgate.netglobalresearchonline.net
| Catalyst | Reaction Type | Role | Typical Yields | Reference |
|---|---|---|---|---|
| BF₃·THF / BF₃·Et₂O | Doebner (Quinoline Synthesis) | Lewis acid; activates carbonyl groups. | Good (e.g., 82% for a large-scale reaction). | nih.gov |
| Ag(I)-Montmorillonite K10 | Doebner-von Miller (Quinoline Synthesis) | Recyclable solid acid catalyst; enables solvent-free conditions. | Moderate to Excellent (42-89%). | ukzn.ac.zaclockss.org |
| Ytterbium perfluorooctanoate [Yb(PFO)₃] | Doebner (Quinoline Synthesis) | Efficient Lewis acid catalyst in water. | Good. | researchgate.net |
| Trifluoroacetic acid (TFA) | Doebner (Quinoline Synthesis) | Brønsted acid catalyst. | Good. | researchgate.net |
| Palladium Acetate (Pd(OAc)₂) | Oxidative Annulation | Forms C-C and C-N bonds for benzo[c]cinnoline (B3424390) synthesis. | Moderate to Good. | researchgate.net |
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.
Pfitzinger Reaction Intermediates : In the Pfitzinger pathway, the initial hydrolysis of isatin yields a stable keto-acid (an isatinic acid derivative), which can sometimes be isolated. wikipedia.org Subsequent condensation with a carbonyl compound leads to the formation of an imine, which exists in equilibrium with its enamine tautomer. The enamine is the key intermediate that undergoes the irreversible cyclization step. wikipedia.orgijsr.net
Doebner Reaction Intermediates : The mechanism of the Doebner reaction is believed to proceed through an imine formed from aniline and an aldehyde. nih.gov This imine is then attacked by the enolate of pyruvic acid. The resulting adduct cyclizes to a dihydroquinoline-4-carboxylic acid. This dihydro intermediate is often not isolated but is directly oxidized in situ to the aromatic quinoline product. nih.gov
Cinnoline Synthesis Intermediates : For cinnoline synthesis via the Richter pathway, the critical intermediate is the arenediazonium salt formed from an ortho-substituted aniline. wikipedia.orgresearchgate.net In the Borsche-Drechsel cyclization, the key intermediate is the arylhydrazone of an α-ketoacid. researchgate.net For some syntheses, quinonemethylidene intermediates have also been proposed. researchgate.net These intermediates are typically highly reactive and are generated and consumed in the reaction mixture. Their presence is often inferred through trapping experiments or computational modeling, and they can be characterized spectroscopically (NMR, IR, Mass Spectrometry) if they can be isolated or observed at low temperatures. researchgate.netchemijournal.com
Kinetic and Thermodynamic Aspects of Cinnoline Ring Formation
Both kinetic and thermodynamic factors govern the formation of the this compound ring.
Solvent Effects on Reaction Outcomes and Mechanistic Pathways
The choice of solvent can profoundly impact reaction rates, yields, and even the mechanistic pathway by influencing the stability of reactants, intermediates, and transition states. researchgate.net
In polar reactions, polar solvents can enhance reaction rates by stabilizing charged intermediates and transition states. researchgate.netyoutube.com For instance, in the synthesis of quinoline-4-carboxylic acid derivatives using BF₃·THF as a catalyst, acetonitrile (B52724) (MeCN) was found to be the optimal solvent, providing higher yields than less polar solvents like toluene (B28343) or more protic solvents like ethanol. nih.gov This suggests that the polarity and coordinating ability of MeCN provide the best balance for stabilizing intermediates without deactivating the Lewis acid catalyst.
Conversely, in some cases, less polar solvents are preferred. The use of solvent-free conditions or non-polar solvents can be advantageous, as seen in some solid-phase catalyzed Doebner-von Miller reactions which proceed in high yield. ukzn.ac.za The effect of the solvent can be complex; for less reactive substrates, a more polar solvent may lead to a slower reaction by overly solvating the reactants and increasing the activation energy barrier. nih.gov
For cinnoline itself, studies on its photophysics show that the solvent directly alters its electronic structure. In hydroxylic solvents like ethanol, the lowest triplet state has a different character (³ππ) compared to its character in the gas phase or non-polar hydrocarbon solvents (mainly nπ), which significantly affects its photophysical properties. rsc.org This highlights the intimate interaction between the solvent and the heterocyclic system, which can similarly influence the transition states and intermediates during its synthesis.
| Reaction | Solvent | Polarity/Type | Observation | Reference |
|---|---|---|---|---|
| Doebner Reaction (BF₃·THF catalyst) | Acetonitrile (MeCN) | Polar Aprotic | Optimal solvent, higher yield than toluene or ethanol. | nih.gov |
| Doebner Reaction (BF₃·THF catalyst) | Toluene | Non-polar | Low yield. | nih.gov |
| Doebner Reaction (BF₃·THF catalyst) | Ethanol (EtOH) | Polar Protic | Low yield. | nih.gov |
| Doebner-von Miller Reaction | Solvent-free | N/A | Excellent yields with Ag(I)-Mont-K10 catalyst. | ukzn.ac.za |
| Aldehyde/Ketone Scavenging | Ethanol | Polar Protic | Slower reaction for less-reactive substrates compared to less polar solvents. | nih.gov |
| Cinnoline Photophysics | Ethanol | Polar Protic | Alters the electronic structure of the lowest triplet state. | rsc.org |
Computational Chemistry and Theoretical Studies of 6 Methylcinnoline 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. arxiv.org Methods like Density Functional Theory (DFT) are employed to optimize the molecular structure and calculate force fields, providing a basis for interpreting spectroscopic data and predicting reactivity. nih.gov These calculations offer a detailed understanding of how electrons are distributed within the 6-Methylcinnoline-4-carboxylic acid molecule.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to molecular orbitals that extend over the entire molecule. uoanbar.edu.iqyoutube.com For this compound, the combination of atomic orbitals results in a series of bonding and antibonding molecular orbitals. bccampus.ca Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. In a molecule like this compound, the HOMO is expected to be distributed across the π-conjugated system of the cinnoline (B1195905) ring and the carboxylic acid group. quora.comlibretexts.org Specifically, the oxygen atoms of the carboxyl group, with their lone pairs, are likely to have a significant HOMO contribution. quora.com The LUMO, conversely, represents the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. quora.com For this molecule, the LUMO is expected to be concentrated on the electron-deficient carbon atoms of the heterocyclic ring and the carbonyl carbon of the carboxylic acid. quora.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution and Reactivity Site Analysis
The distribution of electron density within this compound is non-uniform due to the presence of electronegative nitrogen and oxygen atoms. This polarization is key to understanding the molecule's reactivity.
Electronegative Centers : The two adjacent nitrogen atoms in the cinnoline ring and the two oxygen atoms of the carboxylic acid group are highly electronegative. They draw electron density towards themselves, creating regions of partial negative charge (δ-). These sites, particularly the nitrogen and carbonyl oxygen atoms, are susceptible to attack by electrophiles. quora.com
Electropositive Centers : Consequently, the carbon atoms bonded to these electronegative atoms become electron-deficient, bearing a partial positive charge (δ+). The carbonyl carbon of the carboxylic acid is a prominent electrophilic site, making it a primary target for nucleophilic attack. quora.com The carbon atoms in the aromatic ring system are also affected by the electron-withdrawing nature of the nitrogen atoms and the carboxyl group.
This predicted charge distribution allows for the identification of likely sites for chemical reactions and intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energetic Profiles
Conformational analysis of this compound primarily involves studying the rotation around the single bond connecting the carboxylic acid group to the C4 position of the cinnoline ring. This rotation gives rise to different spatial arrangements, or conformers, with varying energies.
The key dihedral angle is C3-C4-C(carbonyl)-O(hydroxyl). The two most stable planar conformations are typically the syn and anti forms, where the carbonyl C=O bond is oriented towards or away from the N1 atom of the cinnoline ring, respectively. Theoretical calculations can determine the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers for their interconversion. rsc.org Studies on similar carboxylic acids have shown that while one conformation may be more stable in the gas phase (often the syn conformation due to intramolecular hydrogen bonding), the relative stability can be reversed in a solvent like water, where intermolecular interactions with the solvent become dominant. nih.gov
Table 1: Theoretical Energetic Profile for this compound Conformers This table presents hypothetical data based on typical findings for similar aromatic carboxylic acids.
| Conformer | Dihedral Angle (C3-C4-C=O) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous | Notes |
|---|---|---|---|---|
| syn | ~0° | 0.0 | +1.0 | Potentially stabilized by an intramolecular H-bond in the gas phase. |
| Transition State | ~90° | +5.5 | +4.0 | Represents the energy barrier to rotation. |
| anti | ~180° | +1.5 | 0.0 | Often favored in polar solvents due to better solvation. nih.gov |
Prediction of Spectroscopic Properties (e.g., theoretical NMR, IR, UV-Vis spectra)
Computational methods can predict the spectroscopic signatures of this compound, which are invaluable for its identification and structural elucidation.
Theoretical NMR Spectra :
¹H NMR : Calculations can predict the chemical shifts (δ) of the protons. The acidic proton of the carboxyl group is expected to appear far downfield, typically in the 10-13 ppm range, often as a broad singlet. libretexts.orglibretexts.org The aromatic protons on the cinnoline ring would resonate in the 7-9 ppm region, with specific shifts influenced by their position relative to the nitrogen atoms and substituents. rsc.org The methyl group protons would appear upfield, likely around 2.4-2.6 ppm. rsc.org
¹³C NMR : The carbonyl carbon of the carboxylic acid is predicted to have a chemical shift in the 165-185 ppm range. pressbooks.pub The carbon atoms of the aromatic rings would appear between approximately 115 and 150 ppm, while the methyl carbon would be found at a much lower chemical shift.
Theoretical IR Spectra :
The most prominent feature predicted in the IR spectrum is the O-H stretching vibration of the carboxylic acid, which appears as a very broad band from 2500 to 3300 cm⁻¹. libretexts.orgpressbooks.pub
The C=O stretching vibration is expected as a strong absorption between 1710 and 1760 cm⁻¹. pressbooks.pub Conjugation with the aromatic cinnoline ring would likely place this band in the lower end of the range, around 1710-1730 cm⁻¹.
Aromatic C-H stretching vibrations are predicted just above 3000 cm⁻¹, while C=C ring stretching bands would appear in the 1400-1600 cm⁻¹ region. vscht.cz The C-O stretch of the acid is also a notable feature, typically found between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Theoretical UV-Vis Spectra :
The UV-Vis spectrum is dominated by electronic transitions within the conjugated π-system. Predictions would likely show intense π→π* transitions at shorter wavelengths. libretexts.org
The presence of the carbonyl group and nitrogen atoms introduces n→π* transitions, which are typically weaker and occur at longer wavelengths. masterorganicchemistry.com Carboxylic acids themselves generally absorb around 210 nm, but conjugation within the cinnoline system would shift the absorption maxima to longer, more useful wavelengths. libretexts.org
Table 2: Predicted Spectroscopic Data for this compound This table summarizes expected values based on computational predictions for analogous structures.
| Spectroscopy | Feature | Predicted Range/Value | Reference |
|---|---|---|---|
| ¹H NMR | Carboxyl (-COOH) Proton | 10-13 ppm, broad singlet | libretexts.org |
| Aromatic (Ar-H) Protons | 7.0-9.0 ppm | rsc.org | |
| Methyl (-CH₃) Protons | 2.4-2.6 ppm | rsc.org | |
| ¹³C NMR | Carbonyl (-COOH) Carbon | 165-185 ppm | pressbooks.pub |
| Aromatic (Ar-C) Carbons | 115-150 ppm | ||
| IR | O-H Stretch (acid dimer) | 2500-3300 cm⁻¹ (very broad) | pressbooks.pub |
| C=O Stretch (conjugated) | 1710-1730 cm⁻¹ (strong) | pressbooks.pub | |
| C=C Aromatic Stretch | 1400-1600 cm⁻¹ | vscht.cz | |
| UV-Vis | π→π* Transition | ~220-350 nm | libretexts.org |
| n→π* Transition | >300 nm (weak) | masterorganicchemistry.com |
Molecular Modeling of Cinnoline Scaffolds
The cinnoline ring system is recognized as a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. researchgate.netnih.gov Molecular modeling of the cinnoline scaffold is a key strategy in drug design, used to create and evaluate new derivative compounds. rsc.org By using the cinnoline core as a fixed anchor, computational models can systematically add or modify functional groups (like the methyl and carboxylic acid groups in the title compound) to optimize properties and design molecules with high specificity for a biological target. nih.gov
Ligand-Target Interaction Studies (General theoretical principles)
A primary application of molecular modeling for cinnoline scaffolds is in studying their potential interactions with biological targets, such as enzymes or receptors. mdpi.com The main theoretical tool for this is molecular docking. nih.gov
The general principles of these studies are as follows:
Target Identification : A specific protein target involved in a disease pathway is identified. The three-dimensional structure of this protein, often obtained from X-ray crystallography or NMR, is required.
Docking Simulation : A library of cinnoline-based compounds, or a virtual library generated from the scaffold, is computationally "docked" into the active or allosteric site of the target protein. The algorithm samples numerous possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis : Each docked pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). This score is based on the intermolecular forces between the ligand and the protein, including:
Hydrogen Bonds : The nitrogen atoms of the cinnoline ring and the carbonyl oxygen and hydroxyl group of the carboxylic acid are potent hydrogen bond acceptors and donors, respectively. These are critical for specific recognition.
π-π Stacking : The planar aromatic cinnoline ring can engage in favorable π-π stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
Hydrophobic Interactions : The methyl group and the benzene (B151609) part of the cinnoline ring can form favorable hydrophobic interactions.
By analyzing these interactions, researchers can predict which cinnoline derivatives are most likely to be potent inhibitors or activators of the target, guiding the synthesis of the most promising candidates for further experimental testing. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening Methodologies
Pharmacophore modeling and virtual screening are two cornerstone techniques in computational drug design. They enable researchers to search vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target and elicit a desired therapeutic effect.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific target receptor. This model serves as a 3D query for searching compound databases.
The process begins with a set of known active molecules (ligand-based) or the 3D structure of the biological target, often complexed with a ligand (structure-based). frontiersin.org For a hypothetical study on this compound and its derivatives, one could generate a pharmacophore model based on their presumed interaction with a target kinase, for example. The key chemical features of the molecule would be mapped out.
Hypothetical Pharmacophoric Features of this compound:
| Feature ID | Pharmacophoric Feature | Description |
| HBA1 | Hydrogen Bond Acceptor | The nitrogen atom at position 2 of the cinnoline ring. |
| HBA2 | Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxylic acid group. |
| HBD1 | Hydrogen Bond Donor | The hydroxyl group of the carboxylic acid. |
| AR1 | Aromatic Ring | The fused benzene ring of the cinnoline core. |
| AR2 | Aromatic Ring | The pyridazine (B1198779) ring of the cinnoline core. |
| HY | Hydrophobic Feature | The methyl group at position 6. |
Once generated, the pharmacophore model must be validated to ensure it can accurately distinguish between active and inactive compounds before it is used for screening large databases. frontiersin.org
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. nih.gov Using the validated pharmacophore model as a filter, millions of compounds can be rapidly assessed. The compounds that match the pharmacophore query are then subjected to further computational analysis, most commonly molecular docking.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org A scoring function is used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov This process results in a ranked list of "hits."
For instance, a virtual screening campaign for this compound analogues against a hypothetical protein target could yield a set of promising hit compounds. These hits would be selected based on their pharmacophore fit and subsequent docking scores.
Illustrative Virtual Screening Hit List for a Hypothetical Target:
| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target Residues |
| Hit-001 | -9.5 | Hydrogen bond with SER-120; Pi-stacking with PHE-250 |
| Hit-002 | -9.1 | Salt bridge with LYS-88; Hydrogen bond with ASN-122 |
| Hit-003 | -8.8 | Hydrogen bond with SER-120; Hydrophobic interaction with LEU-248 |
| Hit-004 | -8.5 | Pi-stacking with PHE-250; van der Waals interactions |
The most promising candidates identified through this multi-step computational workflow would then be prioritized for chemical synthesis and subsequent in vitro and in vivo biological evaluation to confirm their activity. frontiersin.orgnih.gov This integrated approach of pharmacophore modeling and virtual screening significantly streamlines the early phases of drug discovery.
Structure Activity Relationship Sar Studies of Cinnoline 4 Carboxylic Acid Derivatives
Influence of Substituent Variation on Synthetic Accessibility and Yield for 6-Methylcinnoline-4-carboxylic Acid Derivatives
The cyclization process, a key step in forming the cinnoline (B1195905) nucleus, is often influenced by the electronic nature of substituents on the benzene (B151609) ring. researchgate.net Generally, the presence of electron-donating groups on the aromatic ring can accelerate the reaction, leading to higher yields and, in some cases, spontaneous cyclization. researchgate.net Conversely, electron-withdrawing groups can hinder this process, requiring more forceful reaction conditions.
Table 1: Effect of Substituent Type on Cinnoline Synthesis
| Substituent Type on Benzene Ring | General Effect on Cyclization | Reference |
|---|---|---|
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Accelerates reaction, may lead to spontaneous cyclization | researchgate.net |
Correlating Structural Modifications with Chemical Reactivity Profiles of the Cinnoline-4-carboxylic Acid Core
Structural modifications to the cinnoline-4-carboxylic acid core directly influence its chemical reactivity. The inherent reactivity of the cinnoline ring system, combined with the effects of substituents, creates a diverse chemical profile.
One key aspect of reactivity is the basicity of the two nitrogen atoms in the cinnoline ring. Determining which nitrogen acts as the primary basic center is crucial for understanding salt formation and quaternization reactions. rsc.org Studies on 4-methylcinnolines suggest that N1 is the basic center, as the 4-methyl group exhibits reactivity characteristic of quinaldines (where the methyl group is adjacent to the ring nitrogen), especially in the formation of quaternary salts. rsc.org
Furthermore, the presence of certain substituents can turn the cinnoline ring into a valuable synthetic intermediate. For example, a halogen atom at the C4 position is highly reactive and susceptible to nucleophilic substitution, making 4-halogenocinnolines useful building blocks for more complex derivatives. researchgate.net The reactivity of the 4-methyl group itself is a significant feature, allowing for condensation reactions, for example with o-nitrobenzaldehyde, which further highlights the influence of the N1 basic center. rsc.org
Electronic and Steric Effects of Ring Substitutions on the this compound Scaffold
Electronic Effects: Substituents exert influence through inductive and resonance effects. ucsb.edu
Inductive Effects: Electron-withdrawing groups (like -NO₂ or halogens) increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through the sigma-bond framework. libretexts.orglibretexts.org The strength of this effect diminishes with distance. ucsb.edu Conversely, electron-donating groups (like -CH₃) decrease acidity. libretexts.org
Resonance Effects: These effects are transmitted through the π-system. For a substituent at the 6-position of the cinnoline ring, resonance effects can alter the electron density across the entire bicyclic system, influencing both the pKa of the carboxylic acid and the reactivity towards electrophilic or nucleophilic attack. libretexts.org
Steric Effects: The physical bulk of a substituent can hinder the approach of reactants to a nearby functional group. rsc.org In syntheses analogous to the Doebner reaction, ortho-substituted anilines often act as poorer reactants compared to their meta and para isomers, demonstrating steric hindrance. nih.gov For the this compound scaffold, steric crowding from bulky substituents near the C4-carboxylic acid could influence its orientation and ability to participate in intermolecular interactions. rsc.org
Table 2: Predicted Electronic Effects of Substituents on Acidity of Cinnoline-4-carboxylic Acid
| Substituent (at position 6) | Inductive Effect | Resonance Effect | Predicted Effect on Acidity | Reference |
|---|---|---|---|---|
| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Increase | libretexts.orglibretexts.org |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Increase (Inductive dominates) | ucsb.edulibretexts.org |
| -CH₃ | Electron-donating (+I) | Electron-donating (+R) | Decrease | libretexts.org |
Role of the Carboxylic Acid Moiety in Intermolecular Interactions and Hydrogen Bonding Networks
The carboxylic acid group at the C4 position is a dominant feature in defining the solid-state architecture of these molecules. It is a potent hydrogen bond donor (via the hydroxyl proton) and acceptor (via both the carbonyl and hydroxyl oxygens), enabling the formation of robust intermolecular interactions and complex hydrogen-bonding networks. nih.gov
In many crystalline structures of related carboxylic acids, the carboxylic acid groups form dimeric pairs through strong O-H···O hydrogen bonds. nih.gov However, other arrangements, such as chain or layered structures, are also common, often mediated by solvent molecules like water. nih.govresearchgate.net The interaction involves the protonation of a basic site, such as the quinoline (B57606) nitrogen, and primary hydrogen bonding with the carboxylate group of the acid. researchgate.net
Bioisosteric Strategies for Carboxylic Acid Replacement within the Cinnoline Scaffold: Synthetic and Stereochemical Considerations
While the carboxylic acid group is often crucial for target binding, its presence can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability or metabolic instability. nih.govproquest.comenamine.net Consequently, replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in medicinal chemistry. nih.gov
The goal of bioisosteric replacement is to retain the key binding interactions of the original carboxylic acid while improving the drug-like properties of the molecule. nih.gov The outcome of such a replacement is highly context-dependent and not easily predictable. nih.govenamine.net
Common bioisosteres for carboxylic acids include:
Tetrazoles: These acidic heterocycles are frequently used surrogates that can mimic the charge and hydrogen bonding capabilities of a carboxylate. nih.gov
Acyl Sulfonamides and Isoxazolols: These groups also provide an acidic proton and can engage in similar electrostatic interactions. nih.gov
Neutral Groups: In some cases, neutral functional groups that rely on hydrogen bonds or cation-π interactions can effectively replace the carboxylate. nih.gov
Esters: While simple esterification can improve permeability, it often leads to a loss of the key ionic interaction, which can reduce potency. nih.gov
The synthetic challenge lies in incorporating these bioisosteres into the complex cinnoline scaffold. The stereochemical considerations are also vital, as the geometry and electronic distribution of the bioisostere must align properly within the target's binding site to maintain biological activity.
Future Directions and Emerging Research Avenues for 6 Methylcinnoline 4 Carboxylic Acid
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the cinnoline (B1195905) core is a well-established area of organic chemistry, yet the pursuit of novel and more efficient methodologies remains a key research focus. researchgate.netijper.orgacs.orgnih.gov Traditional methods for creating the cinnoline nucleus, such as the Richter, Stolle-Becker, and Widman-Stoermer syntheses, often face limitations like harsh reaction conditions or low yields. researchgate.netresearchgate.netnih.gov Future research will likely pivot towards overcoming these challenges, with a focus on methods applicable to substituted cinnolines like 6-Methylcinnoline-4-carboxylic acid.
Promising directions include metal-catalyzed cross-coupling reactions, which have become powerful tools for constructing heterocyclic systems. nih.govrsc.org For instance, copper-catalyzed tandem C-N bond formation and palladium-catalyzed annulation of substituted phenyltriazenes with internal alkynes have emerged as efficient routes to functionalized cinnolines. acs.org These methods offer greater tolerance for various functional groups, which is crucial for synthesizing specifically substituted derivatives.
| Synthetic Approach | Description | Potential Advantages | Relevant Analogs |
| Metal-Catalyzed Annulation | Use of transition metals (e.g., Pd, Cu) to catalyze the formation of the cinnoline ring from acyclic precursors. nih.govacs.org | High efficiency, broad substrate scope, functional group tolerance. | 3,4-disubstituted cinnolines, functionalized benzo[c]cinnolines. rsc.orgacs.org |
| One-Pot Reactions | Multi-step syntheses performed in a single reaction vessel without isolation of intermediates. nih.govresearchgate.net | Increased efficiency, reduced solvent waste, shorter reaction times. | 2-arylquinoline-4-carboxylic acids. researchgate.net |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates and improve yields. researchgate.netnumberanalytics.com | Rapid heating, improved yields, reduced by-product formation. researchgate.netnumberanalytics.com | Polyfunctionally substituted cinnolines. ijper.org |
Exploration of Underutilized Reactivity and Functionalization of the Cinnoline Core
The functionalization of the cinnoline scaffold is critical for tuning its chemical and biological properties. While some positions of the cinnoline ring are readily functionalized, others remain less explored. Future research will likely focus on developing regioselective methods to introduce a wider variety of substituents onto the this compound core.
C-H activation has become a transformative strategy for the functionalization of heterocyclic compounds like quinolines, and this approach holds significant promise for cinnolines. nih.govrsc.org By directly converting C-H bonds into C-C or C-heteroatom bonds, chemists can bypass the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. rsc.org
Furthermore, the inherent reactivity of the carboxylic acid group at the 4-position can be leveraged for diverse transformations. This group can be converted into amides, esters, or other functional groups, providing a key handle for late-stage diversification of the this compound scaffold. beilstein-journals.org The development of novel coupling partners and reaction conditions for these transformations will be an active area of research.
Advanced Computational Approaches for Rational Scaffold Design
Computational chemistry is poised to play an increasingly important role in the design of novel cinnoline-based compounds. By using advanced modeling techniques, researchers can predict the properties of virtual molecules, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.govresearchgate.net
For a scaffold like this compound, molecular docking studies can be employed to predict its binding affinity and orientation within the active site of a biological target. This information is invaluable for designing derivatives with enhanced potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of cinnoline derivatives with their biological activity, providing insights for the design of more effective compounds. nih.gov
The concept of "analog series-based scaffolds" provides a computational framework for systematically exploring the chemical space around a core structure. nih.govresearchgate.net By identifying the core scaffold shared by a series of active compounds, this approach allows for the design of novel analogs with a high probability of retaining biological activity.
| Computational Technique | Application for this compound | Potential Outcome |
| Molecular Docking | Predicting the binding mode and affinity to specific protein targets. | Design of derivatives with improved target engagement. |
| QSAR Modeling | Correlating structural modifications with changes in biological activity. | Rational design of more potent and selective analogs. |
| Analog Series-Based Scaffold Analysis | Identifying the essential structural features for activity and designing novel derivatives. nih.govresearchgate.net | Expansion of the chemical space around the core scaffold with a higher success rate. nih.gov |
Integration with High-Throughput Screening for Chemical Library Creation
The creation of diverse chemical libraries is fundamental to modern drug discovery and chemical biology. nih.govnih.gov The this compound scaffold represents a valuable starting point for the construction of such libraries for high-throughput screening (HTS). nih.govtimtec.net
Future efforts will focus on developing synthetic routes that are amenable to parallel synthesis and automation, allowing for the rapid generation of a large number of distinct cinnoline derivatives. By systematically varying the substituents on the cinnoline ring and modifying the carboxylic acid moiety, libraries can be created that cover a broad region of chemical space. columbia.edu
These libraries can then be screened against a wide array of biological targets to identify "hit" compounds with desired activities. nih.govupenn.edu The data generated from these screens can be used to inform further rounds of scaffold optimization and lead development. The fitness of these libraries relies on careful design to ensure appropriate physicochemical properties and structural diversity. nih.govcolumbia.edu
Sustainable and Environmentally Benign Synthetic Protocols for Industrial Application
The principles of green chemistry are becoming increasingly important in both academic and industrial settings. nih.govnumberanalytics.comzenodo.org Future research on the synthesis of this compound and its derivatives will undoubtedly emphasize the development of more sustainable and environmentally friendly protocols. researchgate.netnih.gov
This includes the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents. zenodo.orgmdpi.com The development of recyclable catalysts, including heterogeneous catalysts and nanocatalysts, is another key area of focus. nih.govnumberanalytics.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.netnumberanalytics.com By applying these principles, the industrial-scale production of cinnoline-based compounds can be made more economically viable and environmentally responsible. mdpi.com
Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment
The unambiguous characterization and purity assessment of novel compounds are essential for reliable scientific research. For this compound and its derivatives, a combination of advanced analytical techniques will be necessary.
While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will remain central to structural elucidation, more sophisticated methods may be required for complete characterization. nih.govresearchgate.net Two-dimensional NMR techniques, for example, can provide detailed information about the connectivity of atoms within the molecule. High-resolution mass spectrometry is crucial for confirming the elemental composition.
For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. The development of specific HPLC methods for this compound will be important for quality control. Additionally, techniques like Differential Scanning Calorimetry (DSC) and coulometric titration can provide highly accurate measurements of purity for reference standards. researchgate.net
| Analytical Technique | Purpose | Information Provided |
| NMR Spectroscopy (1D and 2D) | Structural elucidation. nih.gov | Connectivity of atoms, chemical environment of protons and carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula. nih.gov | Exact mass and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Detection and quantification of impurities. |
| Differential Scanning Calorimetry (DSC) | Purity assessment of crystalline solids. researchgate.net | Measurement of purity based on melting point depression. researchgate.net |
| Coulometric Titration | High-accuracy purity determination of reference materials. researchgate.net | Absolute purity measurement without a reference standard. researchgate.net |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 6-methylcinnoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Classical synthesis : Adapt protocols from quinoline derivatives, such as the Gould–Jacob or Friedländer reactions, substituting precursors to introduce the methyl group at position 6 and the carboxylic acid at position 4 .
- Green chemistry : Explore microwave-assisted synthesis or ionic liquid-mediated reactions to improve yield and reduce hazardous byproducts .
- Optimization parameters : Vary temperature (e.g., 80–120°C), catalysts (e.g., Lewis acids), and solvent systems (e.g., ethanol/water mixtures) to maximize purity and yield.
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Gould–Jacob | 45 | 90 | H2SO4, 100°C | |
| Microwave | 68 | 95 | Ethanol, 15 min |
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on analogous quinoline derivatives. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the carboxylic acid proton is absent due to exchange broadening (confirmed by D2O shake) .
- IR spectroscopy : Identify the carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- Mass spectrometry : Expect [M+H]+ at m/z 204.2 (C11H9NO2) with fragmentation patterns matching methyl-substituted cinnolines .
Advanced Research Questions
Q. What computational strategies predict the reactivity and electronic properties of this compound in metal coordination?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict binding affinity with transition metals (e.g., Cu²+, Fe³+) .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, guided by crystallographic data from related quinoline-metal complexes .
- Key Findings :
- The carboxylic acid group acts as a strong chelating site, while the methyl group enhances hydrophobic interactions in metal complexes .
Q. How do structural modifications (e.g., substituent position) impact the antimicrobial activity of this compound derivatives?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 6-ethyl, 4-nitro derivatives) and test against Gram-positive/negative bacteria via MIC assays .
- Mechanistic analysis : Use fluorescence quenching to assess DNA gyrase inhibition, a common target for quinolone antibiotics .
- Data Table :
| Derivative | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus | Key Structural Feature |
|---|---|---|---|
| 6-Methyl (parent) | 32 | 64 | - |
| 6-Ethyl | 16 | 32 | Enhanced lipophilicity |
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodology :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions (m/z 204→158) .
- Matrix effects : Mitigate ion suppression via isotope-labeled internal standards (e.g., deuterated analogs) .
Contradictions and Validation
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Multi-technique validation : Cross-check DSC (melting point: 277–280°C) with hot-stage microscopy .
- Crystallography : Obtain single-crystal X-ray data to confirm molecular packing and hydrogen-bonding patterns .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?
- Methodology :
- MTT assay : Test against human cell lines (e.g., HEK293, HepG2) with IC50 calculations .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
